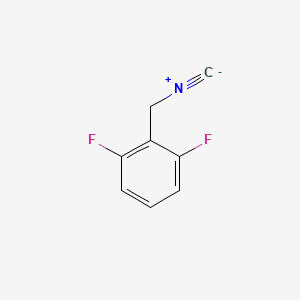
2,6-Difluorobenzylisocyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorobenzylisocyanide is an organic compound with the molecular formula C8H5F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isocyanomethyl group is attached to the 2 position
准备方法
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with a suitable isocyanomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of 1,3-difluoro-2-(isocyanomethyl)benzene may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity. The choice of reagents and catalysts, as well as the reaction conditions, are critical factors in the industrial production process.
化学反应分析
Types of Reactions
2,6-Difluorobenzylisocyanide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanomethyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atoms with other functional groups.
Electrophilic Addition: Electrophiles such as bromine or chlorine can react with the isocyanomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield compounds with different functional groups replacing the fluorine atoms, while oxidation reactions can produce various oxidized derivatives.
科学研究应用
2,6-Difluorobenzylisocyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes.
Medicine: Research into the potential medicinal properties of fluorinated compounds includes the investigation of 1,3-difluoro-2-(isocyanomethyl)benzene as a potential pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemicals, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,3-difluoro-2-(isocyanomethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the isocyanomethyl group can react with nucleophiles. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
1,2-Difluoro-3-(isocyanomethyl)benzene: Similar structure but with fluorine atoms at different positions.
1,4-Difluoro-2-(isocyanomethyl)benzene: Fluorine atoms at the 1 and 4 positions.
1,3-Difluoro-4-(isocyanomethyl)benzene: Isocyanomethyl group at the 4 position.
Uniqueness
2,6-Difluorobenzylisocyanide is unique due to the specific positioning of the fluorine atoms and the isocyanomethyl group. This arrangement can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H5F2N |
|---|---|
分子量 |
153.13 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 |
InChI 键 |
HJSWWGCPDINLMM-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC1=C(C=CC=C1F)F |
规范 SMILES |
[C-]#[N+]CC1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


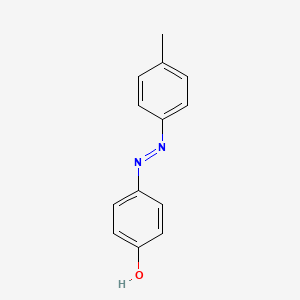
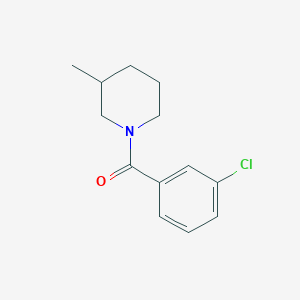
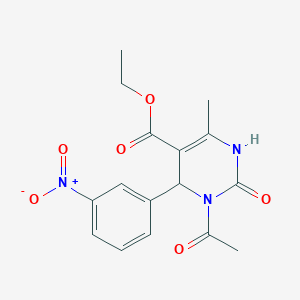
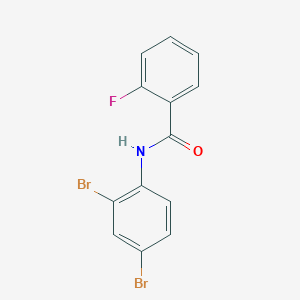
![4-bromo-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1634905.png)
![2-[[4-Bromo-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B1634907.png)
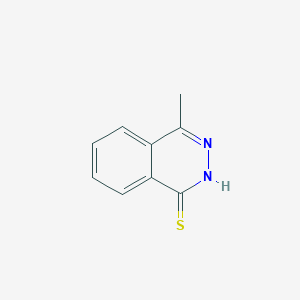
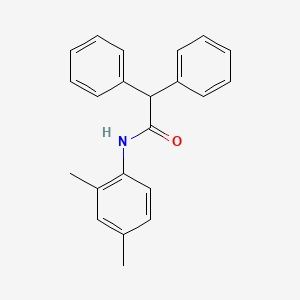
![3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)-2-propenoyl]benzenecarbohydrazide](/img/structure/B1634914.png)
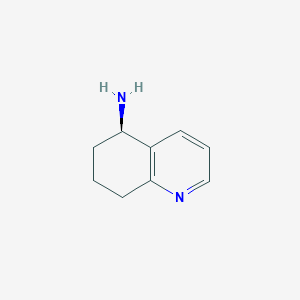
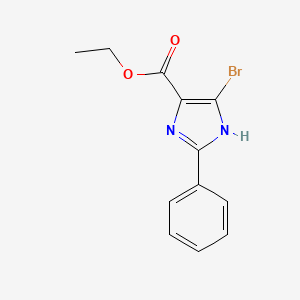


![2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1634977.png)
